2-Bromo-7-chlorophenazine
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Overview
Description
2-Bromo-7-chlorophenazine is a compound characterized by a tricyclic phenazine core, with bromine and chlorine atoms substituted at the 2 and 7 positions, respectively . This compound is part of the phenazine family, known for their diverse biological properties and significant applications in medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chlorophenazine typically involves the bromination of phenazine followed by chlorination. One common method includes reacting phenazine with bromine in the presence of a Lewis acid catalyst, followed by chlorination with N-chlorosuccinimide. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to control regioselectivity and prevent the formation of undesired byproducts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction parameters for scalability, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-chlorophenazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenazine core can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenazine derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic structure of the phenazine core.
Scientific Research Applications
2-Bromo-7-chlorophenazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex phenazine derivatives.
Biology: Phenazine derivatives, including this compound, exhibit antimicrobial and antitumor activities.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chlorophenazine involves its interaction with biological targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound, known for its wide range of biological activities.
2-Bromophenazine: Similar structure but lacks the chlorine atom at the 7 position.
7-Chlorophenazine: Similar structure but lacks the bromine atom at the 2 position.
Uniqueness
2-Bromo-7-chlorophenazine is unique due to the presence of both bromine and chlorine atoms, which can influence its electronic properties and reactivity. This dual substitution can enhance its biological activity and make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-bromo-7-chlorophenazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYLPJSPWLINLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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